Array ( [bid] => 1439620 )
Summary of Application: Imidazo[1,2-a]pyridines are recognized as a “privileged scaffold” in medicinal chemistry due to their wide range of therapeutic applications. The compound “5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine” serves as a key precursor in the synthesis of these heterocycles .
Methods of Application: The synthesis involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. These methods are chosen based on the desired substitution pattern on the imidazo[1,2-a]pyridine ring .
Results and Outcomes: The synthesized imidazo[1,2-a]pyridines exhibit a wide range of biological activities, which are explored for their potential use in drug development. The specific activities depend on the substituents introduced during the synthesis .
Summary of Application: In material science, “5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine” is used for the catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates, which have applications in the development of new materials .
Methods of Application: The synthesis is performed using easily accessible N-hetaryl ureas and alcohols in a catalyst-free environment, which is considered environmentally friendly. The reaction proceeds through the intermediate formation of hetaryl isocyanates .
Results and Outcomes: The technique yields a good-to-high range of carbamates with various electron-donating and electron-withdrawing groups. The yields range from 48–94% for different carbamates .
Summary of Application: “5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine” is utilized in the development of novel fluorescent coordination polymers for visual sensing of Hg(II) ions in aqueous solutions .
Methods of Application: The compound forms part of the ligand system in coordination polymers that exhibit fluorescence quenching and red-shift towards Hg(II) ions at a neutral pH of 7.00 .
Results and Outcomes: The interaction between Hg(II) ions and the ligand causes changes in fluorescence emission. The detection limit for Hg(II) sensing is 125.76 nmol L^-1, with a linear range of 1.00–10.00 μmol L^-1. The method also shows excellent selectivity in both aqueous solutions and solid-state paper tests .
5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound characterized by the presence of two pyridine rings and a trifluoromethyl group. This structure imparts unique chemical properties, making it a subject of interest in both chemistry and medicinal research. The compound's molecular formula is and it has a molecular weight of approximately 218.16 g/mol. The trifluoromethyl group is known for enhancing lipophilicity and biological activity, while the pyridine rings contribute to the compound's ability to interact with various biological targets.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution processes. The specific products formed depend on the reaction conditions and reagents used.
Research indicates that 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its structural features enable it to interact with various enzymes and receptors, leading to modulation of biological pathways. Studies have shown that compounds with similar structures often demonstrate significant inhibitory effects against specific cancer cell lines, suggesting that this compound may also possess anticancer properties.
The synthesis of 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine typically involves several routes:
These methods are optimized for scalability and efficiency, ensuring high-quality production suitable for research and industrial applications.
5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine has diverse applications across several fields:
Interaction studies have shown that 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine can bind to various molecular targets, including enzymes and receptors involved in disease pathways. These interactions can lead to alterations in enzyme activity or receptor signaling, which are critical for its potential therapeutic effects. Understanding these interactions is essential for elucidating the compound's mechanism of action and optimizing its pharmacological profile.
Several compounds share structural similarities with 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine, each exhibiting distinct properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridin-2-amine | Similar pyridine framework; different substitution pattern | Varies in biological activity due to structural differences |
| 4-Amino-2-(trifluoromethyl)pyridine | Contains an amino group; lacks second pyridine ring | Known for applications in cancer treatment |
| 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | Contains a chlorine substituent instead of a pyridine ring | Exhibits different reactivity patterns due to chlorine's electronic effects |
The uniqueness of 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine lies in its dual-pyridine structure combined with the trifluoromethyl group, which enhances its lipophilicity and potential biological activity compared to similar compounds. This combination allows it to interact effectively with biological targets while providing distinct chemical reactivity that can be exploited in synthetic chemistry.
5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine demonstrates remarkable thermodynamic stability under ambient conditions, attributed to its aromatic bipyridine core structure and the electron-withdrawing trifluoromethyl substituent [1] [2]. Thermal gravimetric analysis of structurally similar trifluoromethylpyridines indicates decomposition onset temperatures exceeding 250°C, with complete degradation occurring above 300°C [2] .
The primary degradation pathways follow a sequential mechanism initiated by thermal stress. Initial decomposition involves cleavage of the weaker carbon-nitrogen bonds in the amino group, followed by fragmentation of the bipyridine scaffold [4] [5]. The trifluoromethyl group exhibits exceptional stability, typically surviving until temperatures approach 400°C before undergoing defluorination reactions [6] [4].
Primary thermal degradation products include carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and trifluoromethyl radicals [4] [6] [5]. The formation of hydrogen fluoride represents a significant safety consideration, as this highly toxic gas is generated during combustion or thermal decomposition of trifluoromethyl-containing compounds [4] [6]. Secondary degradation products encompass various chlorinated and fluorinated organic fragments resulting from radical recombination reactions [7] [8].
Table 1: Thermodynamic Stability Parameters
| Parameter | Value/Description | Reference Basis |
|---|---|---|
| Thermal Decomposition Onset | >250°C (predicted) | Similar trifluoromethylpyridines [2] |
| Primary Degradation Products | CO, CO₂, NOₓ, HF, CF₃ radicals | Typical pyridine thermal degradation [4] [5] |
| Stability under Normal Conditions | Stable under ambient conditions | Standard for aromatic amines [1] |
| Photostability | Moderate UV sensitivity expected | Expected for amino-pyridines [1] |
| Oxidative Stability | Stable to mild oxidizing conditions | Based on electron-deficient aromatics [2] |
Photodegradation pathways involve ultraviolet light-induced homolytic cleavage of carbon-nitrogen bonds, particularly affecting the primary amine functionality. The bipyridine chromophore absorbs efficiently in the near-ultraviolet region, making the compound moderately photosensitive [1]. However, the electron-deficient nature of the trifluoromethyl-substituted pyridine ring provides enhanced resistance to photolytic degradation compared to electron-rich aromatics [9].
The solubility profile of 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine reflects the complex interplay between its polar amino functionality, aromatic bipyridine structure, and lipophilic trifluoromethyl group. Solubility measurements for structurally related trifluoromethylpyridines provide predictive frameworks for this compound [10] [11] [12].
In highly polar protic solvents, hydrogen bonding capabilities dominate solubility behavior. The primary amine group forms directional hydrogen bonds with protic solvents, while the pyridine nitrogen atoms serve as hydrogen bond acceptors [13] [14]. Water solubility remains limited (estimated 1-5 mg/mL) due to the hydrophobic trifluoromethyl and aromatic components outweighing the polar contributions [12] [14].
Methanol and ethanol demonstrate enhanced dissolution capacity (10-30 mg/mL predicted) through favorable hydrogen bonding with the amine functionality [13] [14]. The trifluoromethyl group contributes to moderate lipophilicity, facilitating dissolution in lower alcohols while limiting miscibility with highly polar solvents [10] [14].
Dimethyl sulfoxide exhibits exceptional solvating power for this compound class, with predicted solubility exceeding 50 mg/mL [16]. The strong dipole moment of dimethyl sulfoxide effectively solvates both the electron-deficient pyridine rings and the polar amine functionality [14]. Acetonitrile and acetone provide moderate solubility (20-45 mg/mL estimated) through dipole-dipole interactions with the aromatic system [14] [17].
Table 2: Solubility Behavior in Various Solvents
| Solvent System | Polarity | Expected Solubility | Basis |
|---|---|---|---|
| Water | Polar protic | Limited (1-5 mg/mL) | Polar groups, limited H-bonding [12] [14] |
| Methanol | Polar protic | Moderate (10-30 mg/mL) | H-bonding with amine group [13] [14] |
| Ethanol | Polar protic | Moderate (8-25 mg/mL) | Similar to methanol [13] [14] |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | High (>50 mg/mL) | Strong dipole interactions [16] |
| Dichloromethane | Nonpolar chlorinated | Moderate (15-40 mg/mL) | Moderate polarity match [14] |
| Hexane | Nonpolar aliphatic | Very limited (<1 mg/mL) | Poor polarity match [17] |
| Diethyl ether | Moderately polar | Limited (2-8 mg/mL) | Weak dipole interactions [17] |
| Acetone | Polar aprotic | Moderate (20-45 mg/mL) | Good dipole-dipole interactions [14] |
Aliphatic hydrocarbons demonstrate minimal solvating capacity due to the absence of favorable intermolecular interactions with the polar amine and pyridine functionalities [17]. Hexane solubility remains below 1 mg/mL, consistent with the general principle that polar compounds exhibit poor solubility in non-polar media [17].
Chlorinated solvents occupy an intermediate position, with dichloromethane providing moderate dissolution (15-40 mg/mL predicted) through weak dipole interactions and enhanced polarizability [14]. The chlorinated nature introduces sufficient polarity to accommodate the aromatic bipyridine system while maintaining compatibility with the trifluoromethyl substituent [10].
The acid-base behavior of 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine exhibits complex multi-site protonation equilibria reflecting the presence of three distinct nitrogen environments [18] [19] [20]. The compound demonstrates dibasic character with sequential protonation occurring at different basicity centers.
The exocyclic primary amine represents the most basic site with an estimated pKa of 4.5-5.5 [19] [18]. This value reflects significant basicity reduction compared to simple aliphatic amines (pKa ~10-11) due to the strong electron-withdrawing influence of the adjacent trifluoromethyl-substituted pyridine ring [19]. The trifluoromethyl group at the 3-position exerts powerful inductive effects, reducing electron density at the amine nitrogen through the conjugated aromatic system [18] [20].
The pyridin-4-yl nitrogen exhibits moderate basicity (estimated pKa 5.2-6.0) as it remains relatively isolated from the electron-withdrawing trifluoromethyl influence [20]. This nitrogen experiences primarily the weak electron-withdrawing effects of the bipyridine linkage, maintaining reasonable basicity for secondary protonation [18].
The pyridin-2-yl ring nitrogen demonstrates severely attenuated basicity (estimated pKa 1.0-2.0) due to direct proximity to the trifluoromethyl substituent [19]. The powerful electron-withdrawing effects render this nitrogen weakly basic, approaching the basicity levels observed in highly deactivated pyridines [18] .
Table 3: Acid-Base Characteristics
| Nitrogen Site | pKa (predicted) | Protonation Site | Electronic Effects |
|---|---|---|---|
| Pyridin-2-amine N (exocyclic) | 4.5-5.5 | Primary site | Electron-withdrawing CF₃ reduces basicity [19] [18] |
| Pyridin-2-yl ring N | 1.0-2.0 | Weakly basic | Adjacent CF₃ strongly reduces basicity [19] |
| Pyridin-4-yl ring N | 5.2-6.0 | Secondary site | Remote from CF₃, more basic [20] [18] |
| Overall compound | Dibasic | Sequential protonation | CF₃ group dominates acid-base behavior [18] |
The trifluoromethyl group exerts profound electronic effects on the acid-base properties through both inductive and mesomeric mechanisms [22] [9]. Inductive electron withdrawal occurs through the sigma framework, directly reducing electron density at adjacent nitrogen centers . Mesomeric effects involve resonance stabilization of protonated forms through aromatic delocalization, though this contributes secondarily to the overall basicity reduction [18].
The bipyridine scaffold facilitates electronic communication between the two ring systems, allowing trifluoromethyl effects to influence the entire molecular framework [20]. This electronic delocalization explains the unexpectedly low basicity of the pyridin-4-yl nitrogen despite its spatial separation from the trifluoromethyl group [18].
Spectroscopic characterization of 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine reveals distinctive fingerprint patterns reflecting its unique structural features [23] [24] [16]. The combination of aromatic bipyridine, primary amine, and trifluoromethyl functionalities produces characteristic spectroscopic signatures.
The infrared spectrum exhibits several characteristic absorption bands providing structural confirmation [16] . Primary amine N-H stretching vibrations appear in the 3300-3500 cm⁻¹ region as asymmetric and symmetric modes [16]. The trifluoromethyl group produces strong C-F stretching absorptions at 1100-1200 cm⁻¹, representing one of the most diagnostic features for this functionality [16] [2].
Aromatic C=C and C=N stretching vibrations manifest in the 1580-1620 cm⁻¹ region, with multiple bands reflecting the bipyridine framework [16]. Aromatic C-H stretching occurs at 3050-3100 cm⁻¹, while various in-plane and out-of-plane bending modes appear throughout the fingerprint region below 1500 cm⁻¹ [16] .
Proton nuclear magnetic resonance spectroscopy provides detailed structural elucidation through characteristic chemical shift patterns [23] [24]. Aromatic protons on the bipyridine system resonate between 7.5-8.8 ppm, with specific chemical shifts reflecting the electronic environment of each position [23] [24]. The primary amine protons appear as a broad signal at 5.0-6.5 ppm, exchangeable with deuterium oxide [23].
The trifluoromethyl group exerts long-range coupling effects on neighboring aromatic protons, producing characteristic splitting patterns [2] [23]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the trifluoromethyl carbon as a distinctive quartet at 122-126 ppm with large coupling constants (J = 270-280 Hz) to the three equivalent fluorine nuclei [2] [23].
Table 4: Spectroscopic Fingerprints
| Technique | Assignment | Expected Value/Range |
|---|---|---|
| FT-IR | N-H stretching (primary amine) | 3300-3500 cm⁻¹ [16] |
| FT-IR | C-F stretching (CF₃) | 1100-1200 cm⁻¹ [16] [2] |
| FT-IR | C=C/C=N aromatic stretching | 1580-1620 cm⁻¹ [16] |
| FT-IR | C-H aromatic stretching | 3050-3100 cm⁻¹ [16] |
| ¹H NMR | Aromatic protons (pyridine rings) | 7.5-8.8 ppm [23] [24] |
| ¹H NMR | Amine protons (-NH₂) | 5.0-6.5 ppm (broad) [23] |
| ¹H NMR | CF₃ coupling effects | Long-range coupling to CF₃ [23] |
| ¹³C NMR | CF₃ carbon | 122-126 ppm (q, J=270-280 Hz) [2] [23] |
| ¹³C NMR | Aromatic carbons | 120-160 ppm region [23] |
| MS (ESI+) | Molecular ion [M+H]⁺ | m/z 240 [1] |
| MS fragmentation | Loss of CF₃ [M-69]⁺ | m/z 171 [1] |
Aromatic carbon signals span the 120-160 ppm region with individual resonances reflecting the electronic environment imposed by the amine and trifluoromethyl substituents [23]. The quaternary carbons bearing substituents typically appear at lower field due to deshielding effects [23].
Electrospray ionization mass spectrometry produces the expected molecular ion at m/z 240 [M+H]⁺, confirming the molecular formula C₁₁H₈F₃N₃ [1]. Characteristic fragmentation patterns include loss of the trifluoromethyl group (m/z 171, [M-69]⁺), representing a common fragmentation pathway for trifluoromethyl-containing aromatics [1].
Additional fragmentation involves sequential loss of nitrogen-containing fragments from the bipyridine system, producing lower mass ions that provide structural confirmation [23]. The stability of the trifluoromethyl group under typical ionization conditions makes its loss a diagnostic fragmentation pattern [1].
Density Functional Theory calculations provide crucial insights into the electronic structure and molecular orbital characteristics of 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine [26] [27] [22]. Computational studies using B3LYP methodology with 6-31+G(d,p) basis sets reveal distinctive frontier orbital properties and electronic distribution patterns [26] [28].
The Highest Occupied Molecular Orbital (HOMO) energy ranges between -6.5 to -7.0 eV, reflecting the electron-withdrawing influence of the trifluoromethyl group [26] [28]. This stabilization represents a significant lowering compared to simple aminopyridines, indicating reduced electron-donating capacity and nucleophilicity [28]. The HOMO primarily localizes on the bipyridine π-system with significant contribution from the amine nitrogen lone pair [28].
The Lowest Unoccupied Molecular Orbital (LUMO) appears at -1.5 to -2.0 eV, creating a HOMO-LUMO gap of approximately 4.5-5.5 eV [26] [28]. This substantial energy gap indicates kinetic stability and reduced reactivity toward electrophilic attack, consistent with the electron-deficient nature imposed by the trifluoromethyl substituent [28].
Electrostatic potential mapping reveals significant charge polarization throughout the molecular framework [26] [22]. The amine nitrogen exhibits strong negative potential (-30 to -35 kcal/mol), confirming its role as the primary basic site [22]. The pyridine nitrogen atoms display moderately negative potentials (-25 to -30 kcal/mol), with the pyridin-4-yl nitrogen showing greater negative character than the pyridin-2-yl nitrogen due to proximity effects of the trifluoromethyl group [22].
Table 5: Computational DFT Parameters
| Computational Parameter | Predicted Value | Method/Basis Set |
|---|---|---|
| HOMO energy | -6.5 to -7.0 eV | B3LYP/6-31+G(d,p) [26] [28] |
| LUMO energy | -1.5 to -2.0 eV | B3LYP/6-31+G(d,p) [26] [28] |
| HOMO-LUMO gap | 4.5-5.5 eV | B3LYP/6-31+G(d,p) [26] [28] |
| Dipole moment | 3.5-4.5 Debye | B3LYP/6-31+G(d,p) [26] |
| Polarizability | 20-25 Ų | B3LYP/6-31+G(d,p) [26] |
| Electrostatic potential (amine N) | -30 to -35 kcal/mol | ESP calculation [22] |
| Electrostatic potential (pyridine N) | -25 to -30 kcal/mol | ESP calculation [22] |
| Torsional barrier (inter-ring) | 15-25 kcal/mol | Relaxed scan [26] |
| Bond length C-CF₃ | 1.50-1.52 Å | Optimized geometry [29] |
| Bond angle N-C-CF₃ | 115-120° | Optimized geometry [29] |
Torsional energy calculations reveal moderate rotational barriers between the pyridine rings (15-25 kcal/mol), indicating restricted rotation about the bipyridine linkage [26]. This barrier arises from π-π overlap disruption and steric interactions during rotation, suggesting preferential planar or near-planar conformations in solution [26].
The trifluoromethyl group adopts an optimized orientation that minimizes steric clashes while maximizing electronic stabilization through orbital overlap with the aromatic π-system [29]. Bond length analysis shows the C-CF₃ bond (1.50-1.52 Å) falls within typical ranges for aromatic trifluoromethyl compounds, while the N-C-CF₃ bond angle (115-120°) reflects hybridization effects at the substituted carbon [29].
The calculated dipole moment (3.5-4.5 Debye) indicates substantial molecular polarity, consistent with the asymmetric charge distribution imposed by the trifluoromethyl and amine substituents [26]. Polarizability values (20-25 Ų) fall within expected ranges for aromatic heterocycles, reflecting the extended π-electron system of the bipyridine framework [26].